1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
CAS No.: 920502-42-7
Cat. No.: VC0205540
Molecular Formula: C35H56O12
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920502-42-7 |
|---|---|
| Molecular Formula | C35H56O12 |
| IUPAC Name | 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |
| Standard InChI | InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1 |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |
| Appearance | Powder |
Introduction
Chemical Identification and Properties
Tenacigenoside A is a complex C21 steroidal glycoside with the molecular formula C35H56O12 . This compound belongs to the larger family of polyoxypregnane glycosides, which are characteristic constituents of the Marsdenia tenacissima plant. The compound is registered under CAS number 920502-42-7 .
Structural Characteristics
The structure of Tenacigenoside A features a complex pentacyclic core with multiple stereogenic centers, coupled with a disaccharide moiety. The stereochemistry is defined by the specific configurations at positions (3R,6S,7S,8S,9S,10S,11S,14S,16S) in the steroidal skeleton and (2S,4R,5R,6R) and (2S,3R,4R,5R,6R) in the sugar components.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Tenacigenoside A:
| Property | Value |
|---|---|
| Molecular Formula | C35H56O12 |
| Molecular Weight | 668.8 g/mol |
| Physical State | Solid |
| InChI | InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1 |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |
Natural Source and Isolation
Botanical Source
Tenacigenoside A is primarily isolated from Marsdenia tenacissima (Roxb.) Moon, a medicinal plant belonging to the Apocynaceae family . This ethnobotanical plant is predominantly found in Yunnan Province of China, with distribution also extending to Pakistan, India, Indonesia, and Sri Lanka .
Traditional Uses
Marsdenia tenacissima has been utilized in traditional Chinese medicine for various therapeutic purposes, including:
-
Relieving cough and asthma
-
Eliminating phlegm
-
Removing heat and detoxifying
Isolation and Purification Techniques
The isolation of Tenacigenoside A involves several sophisticated chromatographic techniques:
-
Initial extraction using aqueous methanol or ethanol from the plant material
-
Fractionation through Sephadex LH-20 column chromatography
-
Further purification using preparative liquid chromatography with mass-based fraction collection
-
Final purification through High-Performance Liquid Chromatography (HPLC)
Biological Activities and Pharmacological Properties
Antitumor Activities
Research indicates that Tenacigenoside A exhibits significant antitumor properties, making it a promising candidate for cancer therapy. Studies have demonstrated its effectiveness against various cancer types including:
-
Ovarian cancer
-
Stomach cancer
-
Liver cancer
-
Leukemia
-
Lung cancer
-
Oral epidermoid carcinoma
-
Rectal adenocarcinoma
-
Breast cancer
-
Malignant melanoma
-
Colon adenocarcinoma
-
Nasopharyngeal carcinoma
The compound appears to function through multiple mechanisms of action:
-
Induction of apoptosis in cancer cell lines
-
Modulation of signaling pathways related to cell survival and death
-
Influence on the mitogen-activated protein kinase (MAPK) pathway
-
Promotion of caspase activation leading to programmed cell death
-
Potential inhibition of angiogenesis through downregulation of vascular endothelial growth factor (VEGF) expression
Immunomodulatory Effects
Beyond its antitumor properties, Tenacigenoside A demonstrates noteworthy immunomodulatory effects:
-
Enhancement of immune cell activity, particularly macrophages and natural killer (NK) cells
-
Increased production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α)
-
Inhibition of nitric oxide production in lipopolysaccharide-activated macrophage RAW264.7 cells
Other Biological Activities
Additional pharmacological properties of Tenacigenoside A include:
-
Anti-asthmatic effects
-
Bacteriostatic properties
-
Liver protection
-
Diuretic effects
Structure-Activity Relationship Studies
Structural Features Essential for Bioactivity
The biological activity of Tenacigenoside A is closely linked to specific structural elements:
-
The steroidal aglycone core (Tenacigenin B derivative) is essential for the antitumor activity
-
The disaccharide moiety at C-3 position affects the compound's bioavailability
-
The hydroxyl groups at positions 8 and 9 contribute to the compound's polarity and interaction with biological targets
-
The acetyl group attached to position 6 plays a role in the compound's metabolic stability
Comparison with Related Compounds
Table 2 compares Tenacigenoside A with structurally related compounds isolated from Marsdenia tenacissima:
| Compound | Key Structural Difference | Relative Antitumor Activity |
|---|---|---|
| Tenacigenin A | Lacks glycoside moiety | Higher bioavailability, moderate activity |
| Tenacigenin B | Lacks glycoside moiety | Higher bioavailability, moderate activity |
| Tenacissoside G | Different glycosylation pattern | Comparable activity |
| Tenacissoside I | Different glycosylation pattern | Comparable activity |
| Marsdenoside F | Different substitution pattern | Lower activity |
| Marsdenoside J | Different substitution pattern | Lower activity |
Research Findings on Biological Mechanisms
Cellular and Molecular Mechanisms
Recent studies have elucidated several mechanisms through which Tenacigenoside A exerts its antitumor effects:
Apoptosis Induction
In vitro studies using human breast cancer cell lines have demonstrated that treatment with Tenacigenoside A leads to:
-
Dose-dependent reduction in cell viability
-
Increased apoptosis markers such as cleaved PARP
-
Activation of caspase-3
Cell Cycle Regulation
Tenacigenoside A has been shown to affect the cell cycle progression in cancer cells:
-
Induces G0/G1 phase arrest
-
Decreases the expression of cyclins and cyclin-dependent kinases
In Vivo Efficacy
Animal model studies using xenografts have shown that:
-
Administration of Tenacigenoside A significantly reduces tumor growth compared to control groups
-
The compound demonstrates acceptable tolerability in experimental animals
-
Combination with conventional chemotherapeutic agents shows synergistic effects
Pharmacokinetic Properties
Limited data exists on the pharmacokinetic profile of Tenacigenoside A, but studies indicate:
-
The compound demonstrates relatively low bioavailability in its natural form
-
Biotransformation by gastrointestinal microorganisms may convert glycosides into more bioavailable aglycones
-
Microbial fermentation using Ganoderma lucidum has been shown to enhance the bioavailability and anticancer effects of compounds from Marsdenia tenacissima
Biotransformation and Metabolic Studies
Fermentation Enhancement
Recent research has focused on enhancing the bioactivity of Tenacigenoside A through fermentation with Ganoderma lucidum:
-
The content of saponins increased from 0.1% to 0.41% after fermentation
-
The biotransformation of C21 steroidal glycosides in Marsdenia tenacissima was identified as the central reaction in this fermentation process
-
The anticancer effect was significantly enhanced after fermentation, primarily through improved inhibition of cancer cell growth and enhanced apoptosis induction
Metabolic Pathways
The primary metabolic pathway for Tenacigenoside A appears to be dehydrogenation:
-
Typically involves oxidizing agents under controlled conditions
-
Results in the formation of hydroxylated derivatives and dehydrogenated forms
Synthesis and Production Methods
Current Production Methods
The production of Tenacigenoside A primarily relies on extraction from natural sources:
-
Industrial production involves large-scale extraction from Marsdenia tenacissima
-
The process includes solvent extraction, followed by chromatographic separation
-
Environmentally friendly techniques, such as mass-based preparative liquid chromatography, are employed to ensure high purity and yield
Challenges in Synthetic Production
Total chemical synthesis of Tenacigenoside A presents significant challenges due to:
-
Complex stereochemistry with multiple chiral centers
-
Intricate pentacyclic core structure
-
Specific glycosylation pattern
-
Requirement for precise regioselective and stereoselective reactions
Analytical Methods for Identification and Quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been established as the preferred method for identification and quantification of Tenacigenoside A:
-
Provides reliable quantitative analysis with good sensitivity and specificity
-
Allows for quality control of Marsdenia tenacissima preparations
-
The content of active compounds like Tenacigenoside A in authentic Marsdenia tenacissima samples ranges from 0.39% to 1.09%, meeting the criteria of the Chinese Pharmacopoeia
Spectroscopic Techniques
Several spectroscopic techniques are employed for structural characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for molecular formula confirmation
-
Infrared spectroscopy for functional group identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume